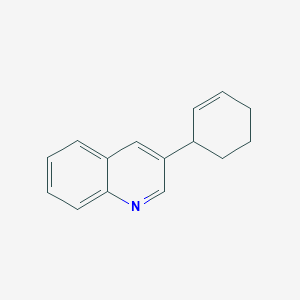

3-(2-Cyclohexenyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound features a quinoline core with a cyclohexenyl substituent, making it a unique structure with diverse chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclohexenyl)quinoline can be achieved through various methods. One common approach involves the cyclization of an appropriate precursor under acidic conditions. For instance, the Skraup synthesis, which involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene, can be adapted to introduce the cyclohexenyl group . Another method includes the use of nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance efficiency and sustainability .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(2-Cyclohexenyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexenyl group to a cyclohexyl group.

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Cyclohexyl derivatives.

Substitution: Nitroquinolines, halogenated quinolines.

Applications De Recherche Scientifique

3-(2-Cyclohexenyl)quinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 3-(2-Cyclohexenyl)quinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Quinoline: The parent compound, known for its broad range of biological activities.

2-Cyclohexenylquinoline: A structural isomer with different chemical properties.

3-Phenylquinoline: Another derivative with a phenyl group instead of a cyclohexenyl group.

Uniqueness: 3-(2-Cyclohexenyl)quinoline stands out due to its unique combination of a quinoline core and a cyclohexenyl substituent, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Activité Biologique

3-(2-Cyclohexenyl)quinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

- IUPAC Name : this compound

- CAS Number : 111678-27-4

- Molecular Formula : C15H13N

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common method is the use of cyclohexenyl derivatives in combination with quinoline precursors, which can be achieved through various organic reactions such as Friedlander synthesis or C–H activation methods.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it exerts its effects by inhibiting bacterial DNA replication, leading to cell death. The compound has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound's anticancer potential has also been investigated. Studies suggest that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it may influence the expression of pro-apoptotic and anti-apoptotic proteins, thereby promoting cell death in malignant cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Replication : The compound interferes with the DNA replication process in bacteria, akin to the action of quinolone antibiotics .

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

- Antioxidant Activity : Some studies have suggested that it possesses antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.

Case Studies

- Antimycobacterial Activity : A study highlighted the efficacy of quinoline derivatives against Mycobacterium tuberculosis. While specific data on this compound is limited, related compounds have shown promising results in inhibiting mycobacterial growth .

- Cytotoxicity Testing : In vitro assays demonstrated that this compound exhibits low toxicity towards human cell lines while effectively targeting bacterial pathogens. This selectivity is crucial for developing therapeutic agents with minimal side effects.

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

3-cyclohex-2-en-1-ylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h2,4-6,8-12H,1,3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYHMYVTIXYATQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.